molecular formula C16H22BrNO3 B13670254 1-Boc-3-(2-bromo-5-methoxyphenyl)pyrrolidine

1-Boc-3-(2-bromo-5-methoxyphenyl)pyrrolidine

Cat. No.: B13670254
M. Wt: 356.25 g/mol
InChI Key: IDILEWIZZJJALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-(2-bromo-5-methoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a methoxy group attached to a phenyl ring.

Preparation Methods

The synthesis of 1-Boc-3-(2-bromo-5-methoxyphenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of N-acylaziridines with alkenes.

    Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom during subsequent reactions. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Bromination and Methoxylation: The phenyl ring is functionalized with a bromine atom and a methoxy group. This can be done through electrophilic aromatic substitution reactions using bromine and methanol as reagents.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Boc-3-(2-bromo-5-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-3-(2-bromo-5-methoxyphenyl)pyrrolidine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-bromo-5-methoxyphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

1-Boc-3-(2-bromo-5-methoxyphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

    1-Boc-3-(2-chloro-5-methoxyphenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    1-Boc-3-(2-bromo-4-methoxyphenyl)pyrrolidine: Similar structure but with the methoxy group in a different position on the phenyl ring.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituents.

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

tert-butyl 3-(2-bromo-5-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-9-12(20-4)5-6-14(13)17/h5-6,9,11H,7-8,10H2,1-4H3

InChI Key

IDILEWIZZJJALF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.